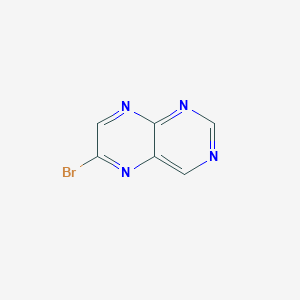

6-Bromopteridine

Vue d'ensemble

Description

6-Bromopteridine is a chemical compound with the molecular formula C6H3BrN4 and a molar mass of 211.02 . It is used in various chemical reactions and studies .

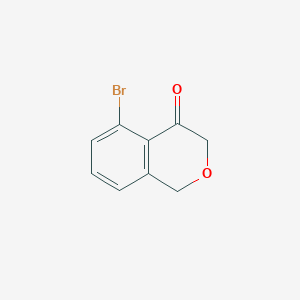

Molecular Structure Analysis

The molecular structure of 6-Bromopteridine consists of a pyridine ring with a bromine atom attached to the 6th carbon . The exact spatial configuration and bond lengths would require more specific experimental data or computational modeling for accurate determination.Physical And Chemical Properties Analysis

6-Bromopteridine is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination or reference to a detailed chemical database .Applications De Recherche Scientifique

Anticancer Agent Research

6-Bromopteridine analogues have been investigated for their potential as anticancer agents. A study by Munikrishnappa et al. (2021) synthesized and evaluated a series of bromo-pyrimidine analogues, including 6-Bromopteridine derivatives, for their in vitro cytotoxic activity against various cancer cell lines. These compounds were found to exhibit potent activity, particularly on K562 cells (human chronic myeloid leukemia cell line), and emerged as potent Bcr/Abl kinase inhibitors, suggesting their potential as alternative therapies in cancer treatment (Munikrishnappa et al., 2021).

Biomarker for Cancer Diagnosis

The study of pteridines, including 6-Bromopteridine, in urine samples of cancer patients indicates their potential as biomarkers for noninvasive cancer diagnosis. Gamagedara et al. (2011) analyzed different pteridines in urine and found that some pteridine levels, including 6-Bromopteridine, were significantly higher in samples from cancer patients compared to healthy subjects. This suggests the potential of 6-Bromopteridine levels in urine as biomarkers for cancer (Gamagedara et al., 2011).

Enhancement of DNA Damage in Radiation Therapy

Kinsella et al. (1987) explored the use of halogenated pyrimidine analogs, including bromodeoxyuridine (a derivative of 6-Bromopteridine), as potential clinical radiosensitizers. Their study showed that pre-treatment with these analogs enhanced DNA damage when exposed to radiation, suggesting their utility in improving the efficacy of radiation therapy in cancer treatment (Kinsella et al., 1987).

Mécanisme D'action

The mechanism of action of 6-Bromopteridine is not explicitly mentioned in the available resources . The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which may not be applicable for 6-Bromopteridine if it’s primarily used in chemical reactions and not in biological contexts.

Propriétés

IUPAC Name |

6-bromopteridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN4/c7-5-2-9-6-4(11-5)1-8-3-10-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHKHHWQCBHZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=CC(=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857529 | |

| Record name | 6-Bromopteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromopteridine | |

CAS RN |

1260880-75-8 | |

| Record name | 6-Bromopteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

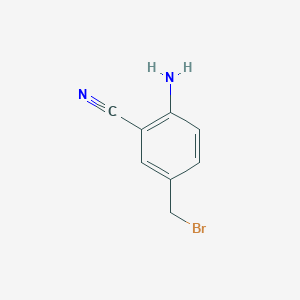

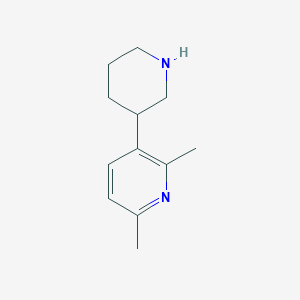

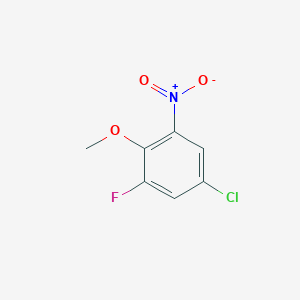

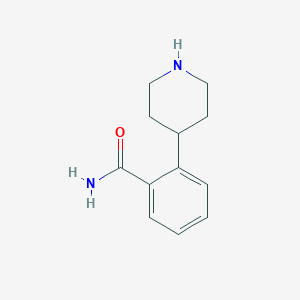

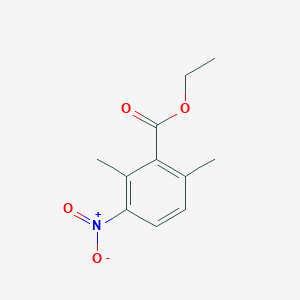

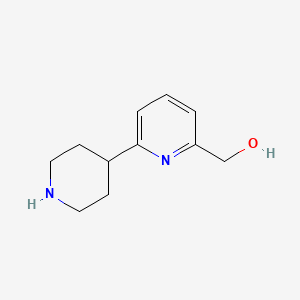

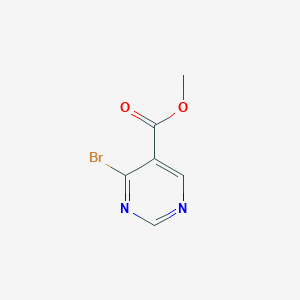

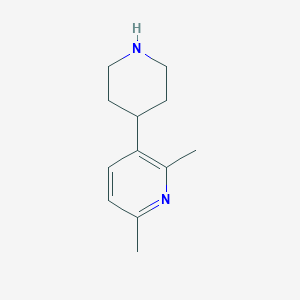

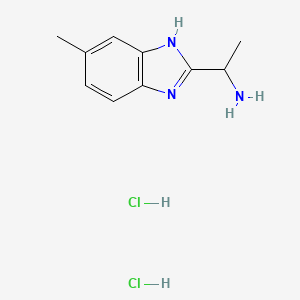

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Trifluoromethyl)-4-piperidyl]methanol](/img/structure/B3227272.png)